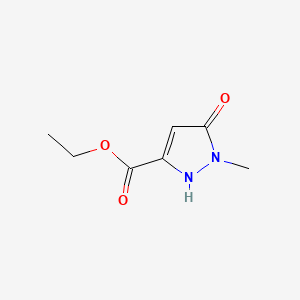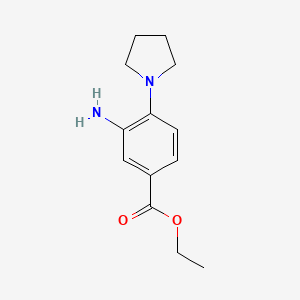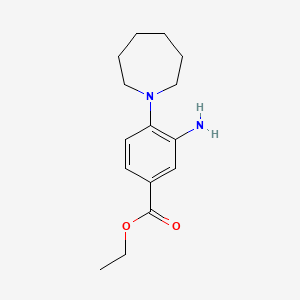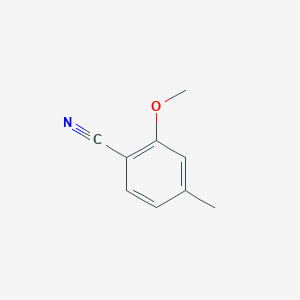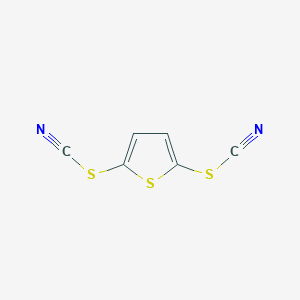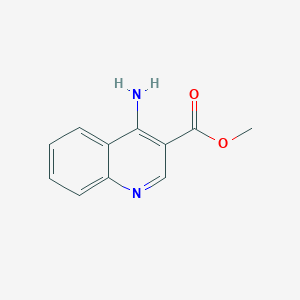
Methyl 4-aminoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-aminoquinoline-3-carboxylate” is a compound that belongs to the 4-aminoquinoline class . 4-aminoquinolines are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 4-aminoquinoline-3-carboxylate” is similar to other 4-aminoquinoline compounds. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
4-aminoquinolines undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .科学的研究の応用
C-H Bond Functionalization in Amino Acids and Peptides
Methyl 4-aminoquinoline-3-carboxylate derivatives play a crucial role in the C-H bond functionalization in amino acids and peptides. This process is instrumental in synthesizing natural products, including cyclopeptide alkaloids such as abyssenine A and mucronine E. The 8-aminoquinoline (AQ) directing group in these compounds is pivotal for stereoselective Pd-catalyzed β-functionalizations, enabling the introduction of diverse side chains like aryl, alkyl, and alkenyl. Moreover, the AQ protecting group can be conveniently removed, offering free carboxylic acids for direct use in peptide couplings. This methodology was crucial in synthesizing the aforementioned cyclopeptide alkaloids, showcasing the versatility of methyl 4-aminoquinoline-3-carboxylate in complex natural product synthesis (Kinsinger & Kazmaier, 2018).
Palladium-Catalyzed Arylation and Alkylation
The compound is also significant in auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. The process employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate and leads to selective monoarylation or arylation of secondary sp3 C-H bonds, depending on the auxiliary used. This method also exhibits some functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies highlight the role of a palladacycle intermediate in these reactions, further illustrating the compound's utility in complex organic synthesis (Shabashov & Daugulis, 2010).
Synthesis of Hepatitis B Virus Inhibitors
Methyl 4-aminoquinoline-3-carboxylate derivatives have been investigated for their potential as Hepatitis B Virus (HBV) replication inhibitors. Studies involving the synthesis, crystallographic analysis, and molecular docking of these compounds suggest their efficacy as potent inhibitors of HBV replication. Experimental biological studies corroborate these findings, indicating the significant therapeutic potential of these compounds in combating HBV (Kovalenko et al., 2020).
Studies in Mass Spectrometry and Drug Candidate Analysis
In the realm of mass spectrometry, methyl 4-aminoquinoline-3-carboxylate derivatives have been observed to undergo unusual gas-phase formations, which is of particular interest in the study of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. The peculiar behavior of these compounds under mass spectrometric conditions provides valuable insights into their structure and potential metabolic products, which can be crucial in clinical, forensic, or doping control analysis (Thevis et al., 2008).
将来の方向性
The future of 4-aminoquinolines relies heavily on strong partnerships between the public health sectors, academia, and private pharmaceutical/biotechnology companies to yield a continuing pipeline of 4-aminoquinoline candidates, which not only overcome resistance development but also demonstrate increased efficacy .
特性
IUPAC Name |
methyl 4-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECBFGOLHKCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

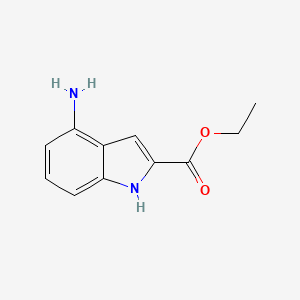
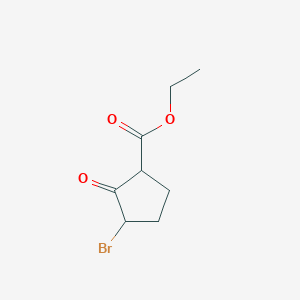
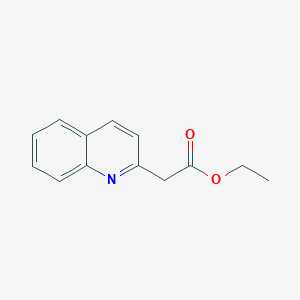
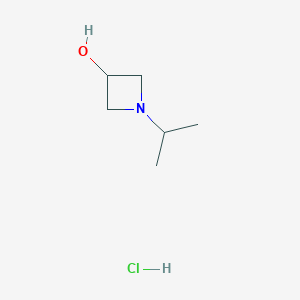


![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
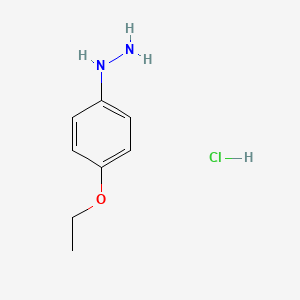
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)
